Diethyl 3-[(diethoxyphosphoryl)methoxy]pentanedioate
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Overview
Description
Diethyl 3-[(diethoxyphosphoryl)methoxy]pentanedioate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a phosphonate group attached to a pentanedioate backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-[(diethoxyphosphoryl)methoxy]pentanedioate typically involves the reaction of diethyl phosphite with a suitable diester. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often include the use of a base such as potassium tert-butoxide to facilitate the deprotonation of diethyl phosphite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-[(diethoxyphosphoryl)methoxy]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl 3-[(diethoxyphosphoryl)methoxy]pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its use as a prodrug for targeted drug delivery, leveraging its ability to release active pharmaceutical ingredients under specific conditions.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 3-[(diethoxyphosphoryl)methoxy]pentanedioate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways, leading to its diverse applications in research and industry .
Comparison with Similar Compounds
Similar Compounds
Diethyl methylphosphonate: Similar in structure but with a methyl group instead of the pentanedioate backbone.
Diethyl (3,3-diethoxypropyl)phosphonate: Contains a propyl group with diethoxy substituents.
Uniqueness
Diethyl 3-[(diethoxyphosphoryl)methoxy]pentanedioate is unique due to its pentanedioate backbone, which provides additional functional groups for further chemical modifications. This structural feature enhances its versatility in various chemical reactions and applications compared to simpler phosphonate esters .
Properties
CAS No. |
61743-22-4 |
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Molecular Formula |
C14H27O8P |
Molecular Weight |
354.33 g/mol |
IUPAC Name |
diethyl 3-(diethoxyphosphorylmethoxy)pentanedioate |
InChI |
InChI=1S/C14H27O8P/c1-5-18-13(15)9-12(10-14(16)19-6-2)20-11-23(17,21-7-3)22-8-4/h12H,5-11H2,1-4H3 |
InChI Key |
JMHVSTIBPRUDND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)OCP(=O)(OCC)OCC |
Origin of Product |
United States |
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